molecular formula C21H30O6 B1636763 (4-acetyloxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl) acetate

(4-acetyloxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl) acetate

Cat. No.: B1636763
M. Wt: 378.5 g/mol
InChI Key: HANDQIRUHFULHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 4-acetoxy-3,6-dioxo-5-undecyl-cyclohexa-1,4-dienyl ester typically involves the esterification of acetic acid with the corresponding alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of acetic acid 4-acetoxy-3,6-dioxo-5-undecyl-cyclohexa-1,4-dienyl ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-acetyloxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-acetyloxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl) acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, although not currently used for diagnostic or therapeutic purposes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid 4-acetoxy-3,6-dioxo-5-undecyl-cyclohexa-1,4-dienyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to modify proteins and other biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H30O6

Molecular Weight

378.5 g/mol

IUPAC Name

(4-acetyloxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl) acetate

InChI

InChI=1S/C21H30O6/c1-4-5-6-7-8-9-10-11-12-13-17-20(25)19(26-15(2)22)14-18(24)21(17)27-16(3)23/h14H,4-13H2,1-3H3

InChI Key

HANDQIRUHFULHY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC(=O)C)OC(=O)C

Canonical SMILES

CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC(=O)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-acetyloxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl) acetate
Reactant of Route 2
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(4-acetyloxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl) acetate
Reactant of Route 3
(4-acetyloxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl) acetate
Reactant of Route 4
(4-acetyloxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl) acetate
Reactant of Route 5
(4-acetyloxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl) acetate
Reactant of Route 6
(4-acetyloxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl) acetate

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